Ethamoxytriphetol
Übersicht
Beschreibung
Ethamoxytriphetol, also known by its developmental code name MER-25, is a synthetic nonsteroidal antiestrogen. It was first reported in 1958 and was the first antiestrogen to be discovered . This compound is structurally related to the triphenylethylene group of selective estrogen receptor modulators, which includes compounds like clomifene and tamoxifen . Despite its initial promise, it was never marketed due to its low potency and undesirable side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethamoxytriphetol is synthesized through a series of chemical reactions involving the formation of a triphenylethanol derivative. The synthetic route typically involves the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide to form a secondary alcohol, which is then reacted with 4-(2-diethylaminoethoxy)benzaldehyde under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ethamoxytriphetol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Ethamoxytriphetol has been studied for various scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of nonsteroidal antiestrogens.
Biology: Investigated for its effects on estrogen receptors and related pathways.
Medicine: Initially explored as a potential hormonal contraceptive and for the treatment of breast cancer.
Industry: Studied for its potential use in developing new therapeutic agents.
Wirkmechanismus
Ethamoxytriphetol exerts its effects by binding to estrogen receptors and acting as an antagonist. It blocks the action of estrogen by preventing it from binding to its receptor, thereby inhibiting estrogen-mediated cellular processes. This mechanism is similar to that of other selective estrogen receptor modulators .
Vergleich Mit ähnlichen Verbindungen
Ethamoxytriphetol is structurally and functionally similar to other selective estrogen receptor modulators such as:
Clomifene: Used for ovulation induction.
Tamoxifen: Widely used for the treatment of breast cancer.
Nafoxidine: Another nonsteroidal antiestrogen studied for breast cancer treatment.
This compound is unique in its nearly pure antiestrogenic activity, with very low estrogenic activity in all species tested . its clinical development was halted due to its low potency and central nervous system side effects .
Biologische Aktivität
Ethamoxytriphetol, also known by its developmental code MER-25, is a synthetic nonsteroidal antiestrogen that has garnered attention since its discovery in the late 1950s. This compound has been studied primarily for its potential applications in hormonal therapies, particularly in breast cancer treatment, but it has also shown various biological activities that warrant detailed exploration.
This compound is structurally related to the triphenylethylene (TPE) class of compounds, which includes other well-known antiestrogens such as tamoxifen and clomifene. Its chemical structure allows it to bind to estrogen receptors (ER), albeit with significantly lower affinity compared to estradiol. Specifically, the affinity of this compound for the rat ER is approximately 0.06% relative to estradiol, while tamoxifen has an affinity of 1% and afimoxifene (4-hydroxytamoxifen) has an affinity of 252% relative to estradiol .
Estrogenic and Antiestrogenic Properties
This compound is characterized as "essentially devoid of estrogenic activity" under most conditions; however, it exhibits some estrogenic effects in specific tissues, notably the uterus. In studies involving mice, this compound demonstrated inherent estrogen-stimulating potency on alkaline phosphatase and isocitric dehydrogenase systems, as well as promoting uterine weight gain . These findings suggest that while this compound primarily functions as an antiestrogen, it does not act as a pure antagonist across all biological contexts.
Antifertility Effects
Research has indicated that this compound produces antifertility effects in animal models. This property led to initial interest in its potential use as a hormonal contraceptive. However, clinical development was halted due to its low potency and the emergence of significant central nervous system side effects, including hallucinations and psychotic episodes at higher doses .
Clinical Applications and Case Studies
This compound was evaluated in clinical settings for various conditions:
- Breast Cancer Treatment : It was administered to patients with metastatic breast cancer, where it reportedly provided relief from bone pain due to bone metastases. This early application paved the way for further developments in antiestrogen therapies, notably tamoxifen .
- Ovulation Induction : The compound was also studied for its potential role in ovulation induction but did not progress to widespread clinical use due to safety concerns and limited efficacy .
- Chronic Mastitis : this compound was explored as a treatment option for chronic mastitis but again faced limitations that curtailed its development .
Adverse Effects
Despite some therapeutic potentials, this compound's clinical application was limited by several adverse effects:
- CNS Effects : High doses were associated with acute psychotic episodes.
- Gastrointestinal Issues : Patients reported undesirable gastrointestinal side effects during treatment .
Comparative Efficacy with Other Antiestrogens
In comparison with other antiestrogens such as clomifene and tamoxifen, this compound demonstrated lower efficacy:
Antiestrogen | Dosage Range (mg/day) | Year(s) Tested | Response Rate (%) | Adverse Effects |
---|---|---|---|---|
This compound | 500–4,500 | 1960 | 25 | Acute psychotic episodes |
Clomifene | 100–300 | 1964–1974 | 34 | Risks of cataracts |
Nafoxidine | 180–240 | 1976 | 31 | Cataracts, ichthyosis |
Tamoxifen | 20–40 | 1971–1973 | 31 | Transient thrombocytopenia |
Eigenschaften
IUPAC Name |
1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO3/c1-4-28(5-2)19-20-31-26-17-13-24(14-18-26)27(29,23-9-7-6-8-10-23)21-22-11-15-25(30-3)16-12-22/h6-18,29H,4-5,19-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYQVUUCWUPJGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)OC)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020806 | |
Record name | MER-25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67-98-1 | |
Record name | Ethamoxytriphetol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethamoxytriphetol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHAMOXYTRIPHETOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MER-25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHAMOXYTRIPHETOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ND166F554 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.